molecular formula C9H5Cl2N3 B14009935 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Cat. No.: B14009935
M. Wt: 231.09 g/mol
InChI Key: AMEVJOWOWQPPJQ-RALIUCGRSA-N
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Description

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a deuterated derivative of 2,4-Dichloro-6-phenyl-1,3,5-triazine. This compound is part of the triazine family, which is known for its applications in various fields such as agriculture, pharmaceuticals, and materials science. The deuterated form is often used in research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at 60°C for 3 hours . The reaction yields the desired product after purification steps such as distillation and recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves the use of cyanuric chloride and benzene under controlled conditions. The reaction is carried out in a solvent like dichloromethane with a catalyst such as aluminum chloride, followed by filtration and washing to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 2,4-diamino-6-phenyl-1,3,5-triazine can be formed.

    Oxidation Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine oxide.

    Reduction Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine hydride.

Scientific Research Applications

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chlorine atoms are highly reactive, making it a versatile intermediate in various chemical processes. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or electron transport in electronic materials .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-phenyl-1,3,5-triazine: The non-deuterated form, used in similar applications but without the isotopic labeling.

    2,4-Dihydroxy-6-phenyl-1,3,5-triazine: A precursor in the synthesis of the dichloro derivative.

    2,4,6-Tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine: Used in OLEDs for its excellent electron transport properties.

Uniqueness

The deuterated form, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and studying reaction mechanisms are crucial. This isotopic labeling provides insights that are not possible with the non-deuterated form.

Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

231.09 g/mol

IUPAC Name

2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine

InChI

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

AMEVJOWOWQPPJQ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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